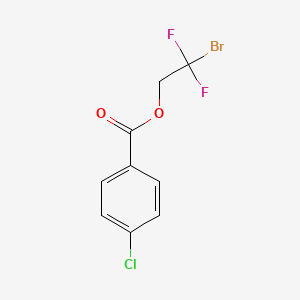
5-((4-Bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)amino)-5-oxopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]carbamoyl}butanoic acid is a complex organic compound that features a quinoxaline moiety, a brominated phenyl group, and a butanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]carbamoyl}butanoic acid typically involves multiple steps. One common approach is to start with the quinoxaline core, which can be synthesized through the condensation of o-phenylenediamine with a suitable dicarbonyl compound. The brominated phenyl group can be introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS) under controlled conditions. The final step involves coupling the brominated phenyl group with the quinoxaline core and attaching the butanoic acid chain through an amide bond formation, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.
化学反応の分析
Types of Reactions
4-{[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]carbamoyl}butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group on the quinoxaline moiety can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.
Reduction: The carbonyl groups in the quinoxaline core can be reduced to alcohols using reducing agents like NaBH4 or LiAlH4.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles like amines, thiols, alkoxides
Major Products
Oxidation: Formation of quinoxaline-2,3-dione derivatives
Reduction: Formation of hydroxyquinoxaline derivatives
Substitution: Formation of various substituted phenyl derivatives
科学的研究の応用
4-{[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]carbamoyl}butanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-{[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]carbamoyl}butanoic acid is not fully understood, but it is believed to interact with specific molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-hydroxy-2-quinolones: These compounds share a similar quinoxaline core and have been studied for their pharmaceutical and biological activities.
Indole derivatives: Indole-based compounds also exhibit a range of biological activities and are structurally similar due to the presence of an aromatic heterocycle.
Uniqueness
4-{[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]carbamoyl}butanoic acid is unique due to the combination of a brominated phenyl group, a hydroxyquinoxaline moiety, and a butanoic acid chain. This unique structure provides a distinct set of chemical and biological properties that can be exploited for various applications.
特性
分子式 |
C19H16BrN3O4 |
|---|---|
分子量 |
430.3 g/mol |
IUPAC名 |
5-[4-bromo-2-(3-oxo-4H-quinoxalin-2-yl)anilino]-5-oxopentanoic acid |
InChI |
InChI=1S/C19H16BrN3O4/c20-11-8-9-13(21-16(24)6-3-7-17(25)26)12(10-11)18-19(27)23-15-5-2-1-4-14(15)22-18/h1-2,4-5,8-10H,3,6-7H2,(H,21,24)(H,23,27)(H,25,26) |
InChIキー |
LZXNOGUAKNIQJO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C3=C(C=CC(=C3)Br)NC(=O)CCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-Hydroxy-3-methoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097412.png)


![1-(4-Ethoxyphenyl)-7-methyl-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097440.png)

![7-Chloro-6-methyl-1-(3-phenoxyphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097450.png)
![2-(3-Hydroxypropyl)-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097454.png)
![2-(2-Hydroxyethyl)-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097456.png)
![7-Fluoro-2-[3-(propan-2-yloxy)propyl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097458.png)

![3-(2-hydroxy-4,6-dimethylphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B14097470.png)

![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(1Z)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B14097481.png)
